molecular formula C20H13F4N3OS B11256934 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11256934
M. Wt: 419.4 g/mol
InChI Key: MIHWSYYCQVOQCB-UHFFFAOYSA-N
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Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antibacterial, and antifungal properties . The presence of fluorine atoms in the structure enhances its biological activity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This is achieved by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloroacetic acid to form the imidazo[2,1-b][1,3]thiazole core.

    Acylation: The imidazo[2,1-b][1,3]thiazole core is then acylated with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both fluorine and trifluoromethyl groups contributes to its high potency and selectivity in biological systems.

Properties

Molecular Formula

C20H13F4N3OS

Molecular Weight

419.4 g/mol

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H13F4N3OS/c21-14-5-1-12(2-6-14)17-10-27-16(11-29-19(27)26-17)9-18(28)25-15-7-3-13(4-8-15)20(22,23)24/h1-8,10-11H,9H2,(H,25,28)

InChI Key

MIHWSYYCQVOQCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)F

Origin of Product

United States

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